molecular formula C12H20O4 B3146558 2-Hydroxycyclohexanone dimer CAS No. 60308-50-1

2-Hydroxycyclohexanone dimer

Cat. No.: B3146558
CAS No.: 60308-50-1
M. Wt: 228.28 g/mol
InChI Key: OLLWHBLCQGPTMZ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-hydroxycyclohexanone dimer involves several steps :

    Epoxidation Reaction: Cyclohexanone is subjected to an epoxidation reaction by exposing it to an acidic environment containing oxygen, generating a cyclohexanone epoxy compound.

    Epoxy Ring-Opening Reaction: The cyclohexanone epoxy compound undergoes an epoxy ring-opening reaction under alkaline conditions to form 2-hydroxycyclohexanone.

    Dehydration Reaction: 2-Hydroxycyclohexanone is dehydrated under strong acidic conditions to generate this compound.

Chemical Reactions Analysis

2-Hydroxycyclohexanone dimer undergoes various chemical reactions :

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various alcohols and other reduced forms.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

    Common Reagents and Conditions: Common reagents include tin tetrachloride, diamines, and formate. Conditions often involve specific temperatures and pH levels to facilitate these reactions.

    Major Products: The major products formed from these reactions include ynones, ynoates, and various polypropionate systems

Mechanism of Action

The mechanism of action of 2-hydroxycyclohexanone dimer involves its interaction with various molecular targets and pathways . It acts as a catalyst in polymerization reactions by promoting the polymerization of monomers. In oxidation and reduction reactions, it facilitates the transfer of electrons, leading to the formation of different products. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Hydroxycyclohexanone dimer can be compared with several similar compounds :

    2-Methoxycyclohexanone: Similar in structure but contains a methoxy group instead of a hydroxyl group.

    1,2-Cyclohexanedione: Contains two ketone groups instead of a hydroxyl and a ketone group.

    4-Hydroxycyclohexanone: Similar but with the hydroxyl group located at a different position on the cyclohexane ring.

    4-Methylcyclohexanone: Contains a methyl group instead of a hydroxyl group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific reactions and industrial uses.

Properties

IUPAC Name

1,2,3,4,5a,6,7,8,9,10a-decahydrodibenzo-p-dioxin-4a,9a-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11-7-3-1-5-9(11)15-12(14)8-4-2-6-10(12)16-11/h9-10,13-14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLWHBLCQGPTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)OC3(CCCCC3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222807
Record name Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60308-50-1
Record name Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60308-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxycyclohexanone dimer
Reactant of Route 2
2-Hydroxycyclohexanone dimer
Reactant of Route 3
2-Hydroxycyclohexanone dimer
Reactant of Route 4
2-Hydroxycyclohexanone dimer
Reactant of Route 5
2-Hydroxycyclohexanone dimer
Reactant of Route 6
2-Hydroxycyclohexanone dimer

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